methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate
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Overview
Description
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is a novel rearranged phragmalin-type limonoid isolated from the plant Swietenia mahagoni . This compound has garnered attention due to its unique structure and significant antibacterial properties .
Preparation Methods
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is typically extracted from the leaves and branches of Swietenia mahagoni. The extraction process involves refluxing the plant material with methanol at 80°C, followed by partitioning the crude extract between water and various organic solvents such as n-hexane, ethyl acetate, and n-butanol . The structure of swietemahalactone is confirmed through extensive spectroscopic and X-ray crystallographic methods .
Chemical Reactions Analysis
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The key biogenetic pathway for swietemahalactone involves a semipinacol rearrangement . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate has been studied for its antibacterial activity, particularly against Escherichia coli . Its unique structure and biological activity make it a valuable compound for research in medicinal chemistry and pharmacology.
Mechanism of Action
The antibacterial activity of swietemahalactone is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with bacterial DNA replication and protein synthesis .
Comparison with Similar Compounds
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is unique among limonoids due to its rearranged phragmalin-type structure . Similar compounds include other limonoids isolated from the genus Swietenia, such as swietenine, swietenolide, and swietenolide acetate . These compounds share some structural similarities but differ in their specific biological activities and mechanisms of action .
Properties
Molecular Formula |
C27H30O10 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3/t13-,16+,17+,18+,20+,22-,23-,24-,25?,26+,27-/m1/s1 |
InChI Key |
HHKXOKUGOZKYPR-MFLJVLHGSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(CC4([C@H]6[C@]3(C1=CC(=O)O[C@H]2C7=COC=C7)OC(=O)[C@]65O)O)C)[C@@H](C(=O)OC)O)C |
Canonical SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C |
Origin of Product |
United States |
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